

Application Note: Quantification of 3,11-Dihydroxytetradecanoyl-CoA by Mass Spectrometry

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Compound of Interest

Compound Name: 3,11-Dihydroxytetradecanoyl-CoA

Cat. No.: B15545864

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Acyl-Coenzyme A (acyl-CoA) species are crucial intermediates in numerous metabolic pathways, including fatty acid metabolism and lipid biosynthesis.^[1] Their quantification is essential for understanding cellular energy status and the pathophysiology of metabolic diseases.^[2] **3,11-Dihydroxytetradecanoyl-CoA** is a long-chain dihydroxy fatty acyl-CoA, and its precise measurement can provide insights into specific metabolic fluxes. This document outlines a detailed protocol for the quantification of **3,11-Dihydroxytetradecanoyl-CoA** in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.^[1] The methodology is adapted from established protocols for long-chain acyl-CoA analysis.^{[2][3]}

Experimental Protocols

Sample Preparation (Solid-Phase Extraction)

This protocol is designed for the extraction of long-chain acyl-CoAs from tissue samples (e.g., rat liver) or cultured cells.^[2]

Materials:

- Tissue or cell pellet
- Homogenization Buffer: 10% (w/v) trichloroacetic acid (TCA)
- Internal Standard (IS): Heptadecanoyl-CoA or a stable isotope-labeled version of the analyte.
- Solid-Phase Extraction (SPE) Cartridges: C18, 100 mg
- SPE Conditioning Solution: Methanol
- SPE Equilibration Solution: 50 mM Ammonium Acetate (pH 7.0)
- SPE Wash Solution 1: 50 mM Ammonium Acetate (pH 7.0)
- SPE Wash Solution 2: Water/Methanol (80:20, v/v)
- SPE Elution Buffer: Methanol with 30 mM Ammonium Hydroxide
- Reconstitution Solvent: 80:20 Methanol/Water with 30 mM NH₄OH

Procedure:

- Homogenization: Homogenize 100-200 mg of tissue or a cell pellet in 1 mL of ice-cold 10% TCA.
- Internal Standard Spiking: Add the internal standard to the homogenate to a final concentration of 1 µM.
- Protein Precipitation: Vortex the sample and centrifuge at 17,000 x g for 10 minutes at 4°C. [\[4\]](#)
- SPE Cartridge Preparation:
 - Condition the C18 SPE cartridge with 3 mL of methanol.
 - Equilibrate the cartridge with 3 mL of 50 mM ammonium acetate (pH 7.0).
- Sample Loading: Load the supernatant from the centrifuged sample onto the equilibrated SPE cartridge.

- Washing:
 - Wash the cartridge with 3 mL of 50 mM ammonium acetate (pH 7.0).
 - Wash the cartridge with 3 mL of water/methanol (80:20, v/v).
- Elution: Elute the acyl-CoAs with 2 mL of methanol containing 30 mM ammonium hydroxide.
- Drying and Reconstitution: Dry the eluate under a stream of nitrogen and reconstitute the sample in 100 µL of the reconstitution solvent.

LC-MS/MS Analysis

Instrumentation:

- Liquid Chromatography: UHPLC system
- Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[\[2\]](#)

LC Method:

- Column: C18 reversed-phase column (e.g., 2.1 mm × 100 mm, 1.7 µm).[\[5\]](#)
- Mobile Phase A: 10 mM Ammonium Hydroxide in Water (pH 10.5)[\[2\]](#)
- Mobile Phase B: Acetonitrile[\[2\]](#)
- Flow Rate: 0.3 mL/min
- Column Temperature: 50°C[\[5\]](#)
- Injection Volume: 5 µL
- Gradient:
 - 0-2 min: 10% B
 - 2-15 min: 10-90% B

- 15-17 min: 90% B
- 17-17.1 min: 90-10% B
- 17.1-20 min: 10% B

MS Method:

- Ionization Mode: Positive Electrospray Ionization (ESI+)
- Scan Type: Multiple Reaction Monitoring (MRM)
- Key Parameters:
 - Capillary Voltage: 3.5 kV
 - Source Temperature: 150°C
 - Desolvation Temperature: 400°C
 - Collision Gas: Argon
- MRM Transitions: For long-chain acyl-CoAs, a characteristic neutral loss of 507 Da (phosphoadenosine diphosphate) is often monitored.^[3] The precursor ion will be the [M+H]⁺ adduct of **3,11-Dihydroxytetradecanoyl-CoA**.

Note: The exact m/z for the precursor and product ions for **3,11-Dihydroxytetradecanoyl-CoA** should be determined by direct infusion of a synthesized standard. Based on its structure, the calculated monoisotopic mass is approximately 981.35 g/mol . The protonated molecule [M+H]⁺ would be at m/z 982.35. The product ion resulting from the neutral loss of 507 Da would be at m/z 475.35.

Data Presentation

Table 1: MRM Transitions for Quantification

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Dwell Time (ms)	Collision Energy (eV)
3,11-Dihydroxytetradecanoyl-CoA	982.4	475.4	100	35
Heptadecanoyl-CoA (IS)	1008.5	501.5	100	35

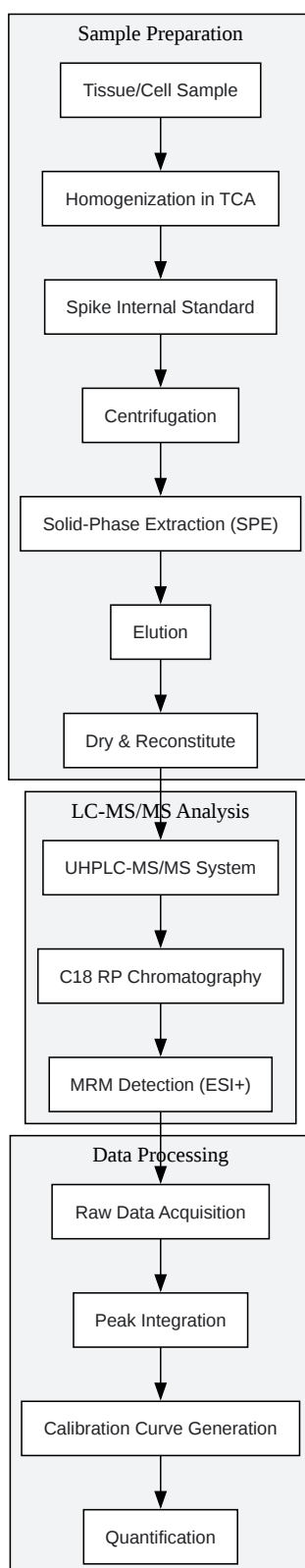
Note: These values are theoretical and require experimental optimization.

Table 2: Method Validation Summary

Parameter	3,11-Dihydroxytetradecanoyl-CoA
Linearity (r^2)	> 0.995
LLOQ (Lower Limit of Quantification)	5 nM
ULOQ (Upper Limit of Quantification)	5000 nM
Accuracy (% Recovery)	92.5% - 108.2%
Precision (%RSD)	
- Intra-day	< 5%
- Inter-day	< 10%

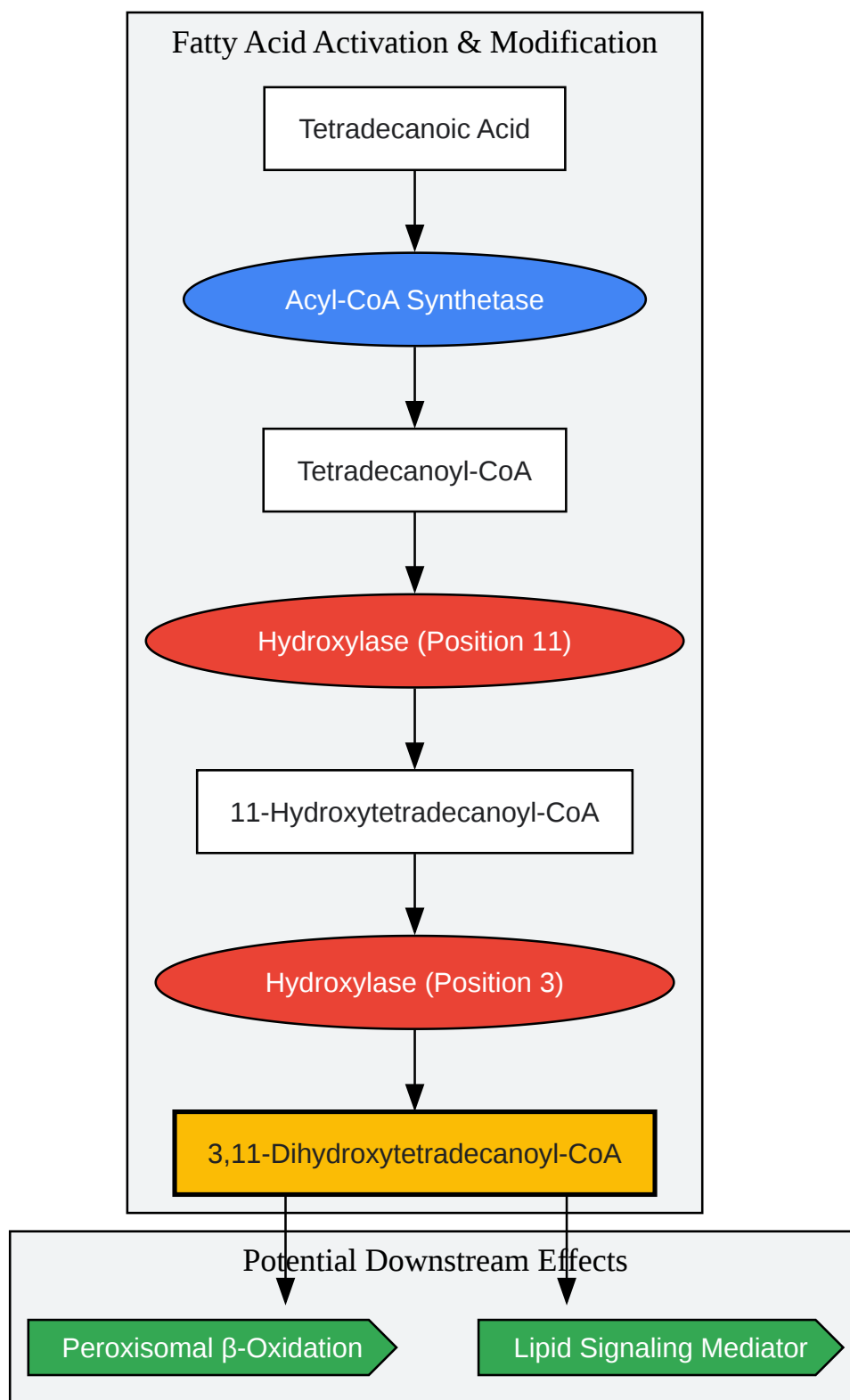
Note: This table presents typical performance characteristics for a validated LC-MS/MS method for long-chain acyl-CoAs and should be established experimentally for **3,11-Dihydroxytetradecanoyl-CoA**.

Visualizations



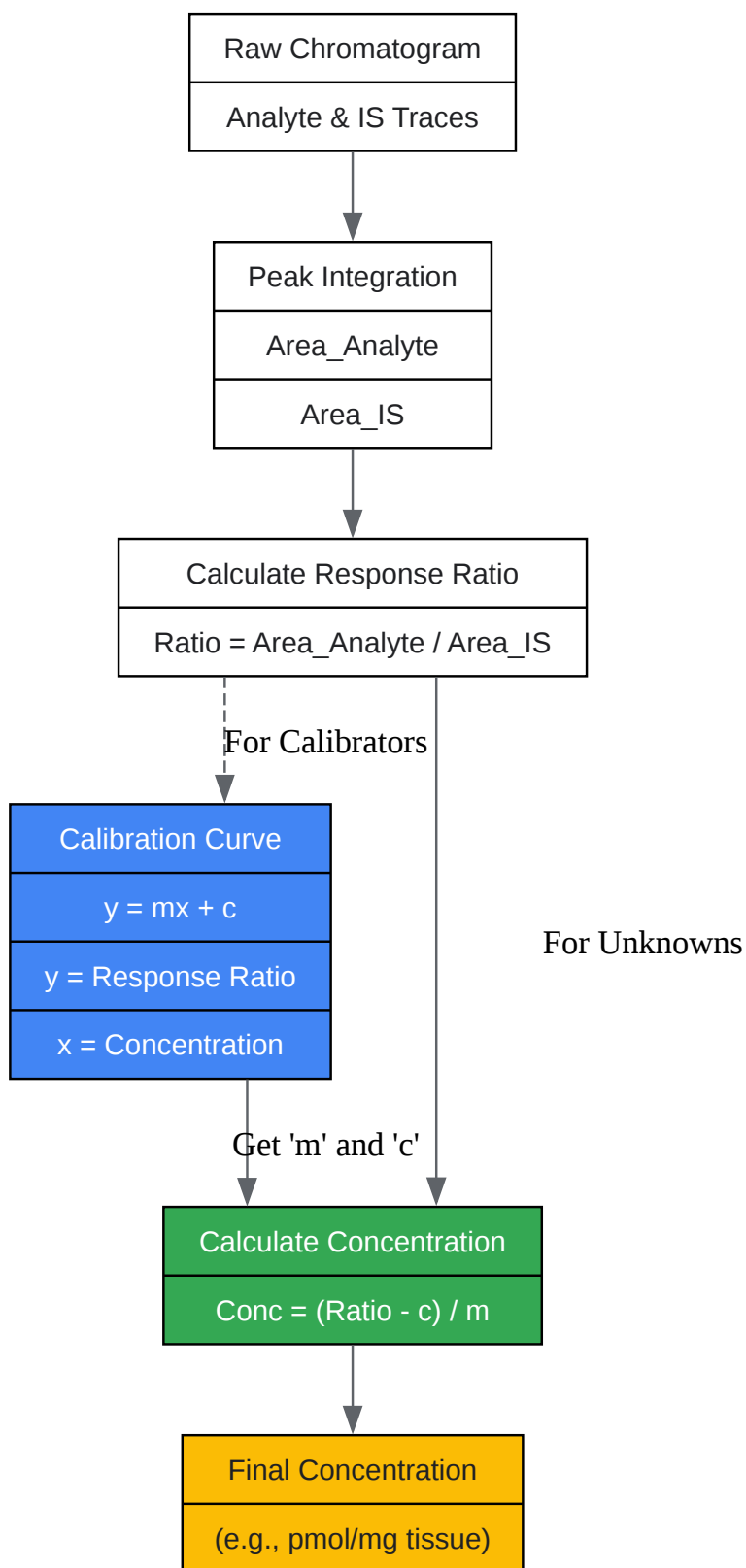
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Caption: Experimental workflow for **3,11-Dihydroxytetradecanoyl-CoA** quantification.



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Caption: Hypothetical metabolic pathway for **3,11-Dihydroxytetradecanoyl-CoA**.



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Caption: Logical workflow for quantitative data analysis.

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